molecular formula C14H25NO4 B1375734 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid CAS No. 1334495-20-3

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid

Cat. No. B1375734
M. Wt: 271.35 g/mol
InChI Key: ZVYWTYGEMCKQAA-UHFFFAOYSA-N
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Description

“3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid” is a chemical compound with the molecular formula C14H25NO4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid” has been determined by various methods including X-ray diffraction and density functional theory (DFT) calculations .


Physical And Chemical Properties Analysis

“3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid” is a solid substance . Its molecular weight is 271.36 g/mol . The compound’s InChI code is "1S/C14H25NO4/c1-10(8-12(16)17)11-6-5-7-15(9-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)" .

Scientific Research Applications

Chemical Structure and Conformation

  • A study described the conformation of a dipeptide containing pipecolic acid (piperidine-2-carboxylic acid), highlighting the importance of the tert-butoxycarbonyl group in the molecule's structure (Didierjean et al., 2002).

Synthetic Routes and Applications

  • Research on synthesizing spiro[indole-3,4′-piperidin]-2-one systems from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid revealed potential applications in creating complex molecular structures (Freund & Mederski, 2000).
  • A paper discussed the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, useful for creating edeine analogs, indicating the versatility of tert-butoxycarbonyl groups in peptide synthesis (Czajgucki et al., 2003).

Catalysis

  • A study focused on cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, demonstrating their utility as catalysts for oxidative cyclization of alkenols. This highlights potential applications in organic synthesis and catalysis (Dönges et al., 2014).

Asymmetric Synthesis

  • Research on asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and related compounds illustrates the role of tert-butoxycarbonyl groups in stereochemistry and molecule construction (Xue et al., 2002).

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYWTYGEMCKQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid

CAS RN

1334495-20-3
Record name 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
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3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
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3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid

Citations

For This Compound
2
Citations
X Chen, W Rao, T Yang, MJ Koh - scholar.archive.org
All commercial chemicals were used without additional purification, unless otherwise stated. Anhydrous solvent was purchased from commercial sources and transferred under argon …
Number of citations: 0 scholar.archive.org
W Rao, T Yang, MJ Koh - 2020 - scholar.archive.org
Results Reaction design and optimization. A hallmark of catalytic reductive transformations49-57 is the use of stoichiometric amounts of an inexpensive reducing agent to drive single-…
Number of citations: 0 scholar.archive.org

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